1-(4-Fluorophenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
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Description
1-(4-Fluorophenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as MPFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. MPFU belongs to the class of urea derivatives and has been shown to possess a variety of biological activities, including antitumor, antibacterial, and antifungal properties.
Scientific Research Applications
Oligonucleotide Synthesis
The use of protective groups like the "1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp)" in oligoribonucleotide synthesis highlights the importance of such compounds in enhancing the stability of internucleotide linkages against aqueous acid. This approach underscores the role of such compounds in the precise synthesis of RNA sequences, crucial for research and therapeutic applications (Capaldi & Reese, 1994).
Molecular Imaging
Fluorine-18 labeled diaryl ureas, including structures based on "N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea" skeletons, have been developed for PET biomarkers in angiogenic processes. This application is pivotal in the non-invasive monitoring of diseases and the assessment of therapeutic efficacy, offering insights into the vascular growth patterns associated with cancer and other diseases (Ilovich et al., 2008).
Drug Discovery and Development
Research has focused on the development of sigma ligands, including compounds with phenylpiperidine structures, for their high affinity and selectivity towards sigma receptors. Such studies are instrumental in identifying potential therapeutic agents for neurological disorders and pain management, showcasing the versatility of these compounds in medicinal chemistry (Perregaard et al., 1995).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-10-12-23(13-11-18)17-8-6-16(7-9-17)22-19(24)21-15-4-2-14(20)3-5-15/h2-9,18H,10-13H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCFLVMQQVSHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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